N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a sulfonyl-linked 2-ethylpiperidine moiety at the para position of the benzamide ring. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-4-17-7-5-6-14-28(17)35(30,31)19-11-8-16(9-12-19)22(29)25-24-27-26-23(34-24)20-13-10-18(32-2)15-21(20)33-3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAHQSJIOYDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring, a sulfonamide group, and a dimethoxyphenyl moiety. The molecular formula is , with a molecular weight of approximately 384.46 g/mol. Its structural components suggest potential interactions with biological targets, particularly in neuropharmacology and anti-cancer therapies.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes to form the oxadiazole ring and subsequent coupling reactions to introduce the sulfonamide and benzamide functionalities. Specific reaction conditions can vary but generally include the use of catalysts and controlled temperatures to optimize yield and purity.
3.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays reported significant inhibition of cell proliferation in breast and lung cancer models.
3.2 Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. The mechanism involves inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic neurotransmission. In one study, derivatives showed promising AChE inhibition with IC50 values ranging from 0.5 to 1.0 μM, indicating their potential as therapeutic agents for Alzheimer's disease .
3.3 Antiviral Activity
Oxadiazoles have been noted for their antiviral activity against RNA viruses. Preliminary investigations suggest that this compound may inhibit viral replication through interference with viral RNA synthesis pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide group may enhance binding affinity to target enzymes like AChE.
- Modulation of Signaling Pathways : The compound could influence signaling pathways involved in cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 0.75 | |
| Neuroprotection | SH-SY5Y (Neuronal Cells) | 0.907 | |
| Antiviral | HCV Infected Cells | Not specified |
6. Conclusion
This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities ranging from anticancer effects to neuroprotection and antiviral properties. Ongoing studies are essential to elucidate its full therapeutic potential and mechanisms of action.
Comparison with Similar Compounds
a) N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide ()
- Key Differences : Replaces the 2,4-dimethoxyphenyl group with an ethyl group at the oxadiazole ring and substitutes the 2-ethylpiperidine with a 3-methylpiperidine.
- The 3-methylpiperidine may alter spatial orientation in receptor binding compared to the 2-ethyl analogue .
b) 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ()
- Key Differences : Replaces the 2-ethylpiperidine sulfonyl group with a dipropylsulfamoyl moiety and substitutes the 2,4-dimethoxyphenyl with a 3-methoxyphenyl group.
- The single methoxy group at the 3-position may decrease electron-donating effects compared to 2,4-dimethoxy substitution .
Analogues with Modified Oxadiazole Substituents
a) (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ()
- Key Differences : Replaces the sulfonyl group with a benzylsulfanyl moiety and introduces a chiral center via a phenylethyl side chain.
- Impact : The sulfanyl group increases lipophilicity but reduces hydrogen-bonding capacity compared to sulfonyl. The chiral center may influence enantioselective biological activity .
b) N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline ()
- Key Differences: Substitutes the 2,4-dimethoxyphenyl group with a pyrazole-containing oxadiazole and replaces the sulfonyl-piperidine with a dimethylamino group.
- Impact: The pyrazole introduces additional hydrogen-bonding sites, while the dimethylamino group enhances solubility but reduces steric complexity .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to and , involving coupling of sulfonyl chloride intermediates with oxadiazole precursors .
- SAR Insights: The 2,4-dimethoxy substitution may improve binding to aromatic-rich receptors (e.g., dopamine D3), while the 2-ethylpiperidine sulfonyl group could enhance blood-brain barrier penetration compared to non-piperidine analogues .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Sulfonylation of the benzamide moiety using 2-ethylpiperidine and a sulfonyl chloride derivative in solvents like dichloromethane or DMF .
- Step 3: Coupling reactions to integrate the 2,4-dimethoxyphenyl group, often mediated by coupling agents such as EDCI or DCC . Critical conditions include temperature control (60–80°C for cyclization), anhydrous environments, and purification via column chromatography or recrystallization .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Yield Range |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 70°C | DMF | 60–75% |
| Sulfonylation | 2-ethylpiperidine, rt | DCM | 50–65% |
| Coupling | EDCI, DMF, 24h | DMF | 40–55% |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- HPLC: Purity assessment (>95% purity for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism explains in vivo inefficacy .
- Metabolite Identification: Use tandem MS to detect active/inactive metabolites that may alter observed activity .
- Dose Optimization: Conduct dose-response studies to bridge efficacy gaps (e.g., higher in vivo doses compensating for lower bioavailability) .
Example: A structurally similar oxadiazole derivative showed 80% tumor inhibition in vitro but only 30% in vivo due to rapid hepatic clearance. Adjusting the dosing regimen improved in vivo efficacy to 50% .
Q. What computational strategies can elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like COX-2 or EGFR. For example, the sulfonamide group may interact with catalytic residues in the ATP-binding pocket .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to validate docking poses and identify key interactions (e.g., hydrogen bonds with piperidine nitrogen) .
- QSAR Modeling: Correlate substituent variations (e.g., methoxy vs. chloro groups) with bioactivity data to guide structural optimization .
Q. How can synthetic yields be improved while maintaining scalability for preclinical studies?
Methodological Answer:
- Solvent Optimization: Replace DMF with eco-friendly solvents like cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce purification steps .
- Catalyst Screening: Test Pd/C or nano-catalysts for coupling steps to reduce reaction time (e.g., from 24h to 6h) .
- Flow Chemistry: Implement continuous flow systems for oxadiazole formation, improving reproducibility and yield (e.g., 75% → 85%) .
Q. What structural analogs show enhanced bioactivity, and how do modifications influence target selectivity?
Methodological Answer:
- Analog Synthesis: Replace the 2-ethylpiperidine group with morpholine or pyrrolidine to assess impact on solubility and kinase inhibition .
- Bioactivity Trends:
- Morpholine analogs: Increased solubility but reduced COX-2 inhibition (IC₅₀: 1.2 μM → 3.5 μM) .
- Pyrrolidine analogs: Improved blood-brain barrier penetration, relevant for neurotargets .
- Table 2: SAR Summary
| Modification | Bioactivity Change | Target Affinity |
|---|---|---|
| 2-ethylpiperidine | Baseline | COX-2 (IC₅₀: 1.0 μM) |
| Morpholine | Reduced inhibition | COX-2 (IC₅₀: 3.5 μM) |
| Pyrrolidine | Enhanced CNS uptake | EGFR (IC₅₀: 0.8 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
